2-Butylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylquinoline is an organic compound with the molecular formula C13H15N. It consists of a quinoline ring system with a butyl side chain attached to the second position. This compound is a yellow, oily liquid with a distinctive odor and is insoluble in water but soluble in many organic solvents . It is commonly used in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butylquinoline can be synthesized through the reaction of quinoline with butyl bromide under appropriate conditions. The reaction typically involves heating quinoline with butyl bromide in the presence of a base such as potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into hydrogenated quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed:
- Oxidation can yield quinoline carboxylic acids or quinoline N-oxides.
- Reduction can produce tetrahydroquinoline derivatives.
- Substitution reactions can result in various alkyl or aryl quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Butylquinoline has diverse applications in scientific research:
Biology: It serves as a fluorescent dye and chemical indicator in biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes or disrupt cellular processes, leading to their biological effects. The exact mechanism may vary depending on the specific application and the derivative used .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a similar structure but without the butyl side chain.
2-Methylquinoline: A derivative with a methyl group instead of a butyl group.
2-Phenylquinoline: A derivative with a phenyl group at the second position.
Uniqueness: 2-Butylquinoline is unique due to its specific side chain, which can influence its chemical reactivity and biological activity. The butyl group can enhance its solubility in organic solvents and may affect its interaction with biological targets compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
7661-39-4 |
---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-2-3-7-12-10-9-11-6-4-5-8-13(11)14-12/h4-6,8-10H,2-3,7H2,1H3 |
InChI-Schlüssel |
GMZLALYCWQSOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.